molecular formula C20H29N5O2 B5515869 1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone

1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone

Cat. No. B5515869
M. Wt: 371.5 g/mol
InChI Key: KHVNAHYNPKKSRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with similar structures often involves multi-step reactions, including the protection of functional groups, cyclization, and functionalization processes. For instance, Miyazawa et al. (1992) developed a method for synthesizing a potent platelet-activating factor (PAF) receptor antagonist by employing butynyl carbamate as a protecting group to prevent oxidation during synthesis (Miyazawa et al., 1992). Similarly, Roberto and Alper (1989) demonstrated the synthesis of pyrrolidinones through cobalt carbonyl-catalyzed carbonylation of azetidines, showcasing the utility of transition metal catalysis in complex heterocycle synthesis (Roberto & Alper, 1989).

Molecular Structure Analysis

The molecular structure of compounds within this class often features a combination of heterocycles, such as triazolo[4,3-a]azepin and pyrrolidinone rings. Shishkina et al. (2021) investigated the polymorphism of a structurally related compound, revealing differences in molecular and crystal structures between polymorphic forms, which impact the compound's physical properties (Shishkina et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of these compounds can involve cycloaddition reactions, functional group transformations, and nucleophilic substitutions. Gao and Lam (2008) explored the [3 + 2] cycloaddition reactions to synthesize triazolo[4,5-b]pyridin-5-ones, demonstrating the compounds' versatility in forming fused heterocycles (Gao & Lam, 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal form are crucial for understanding the compound's behavior in different environments. The work by Shishkina et al. (2021) on polymorphs provides insight into how molecular conformation affects the physical properties of related compounds (Shishkina et al., 2021).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and the potential for forming derivatives, are fundamental for the application and further modification of these compounds. The study by Porashar et al. (2022) on the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones from donor-acceptor cyclopropanes underlines the importance of understanding the chemical behavior of these compounds (Porashar et al., 2022).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

1-cyclopropyl-4-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c26-18-12-15(13-25(18)16-5-6-16)20(27)23-10-7-14(8-11-23)19-22-21-17-4-2-1-3-9-24(17)19/h14-16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVNAHYNPKKSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3CCN(CC3)C(=O)C4CC(=O)N(C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone

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